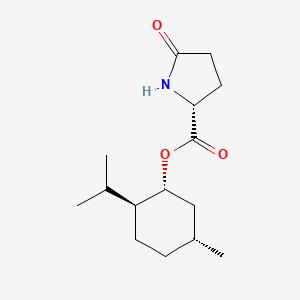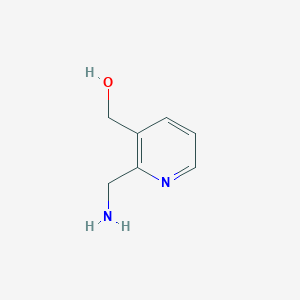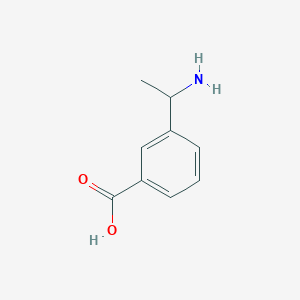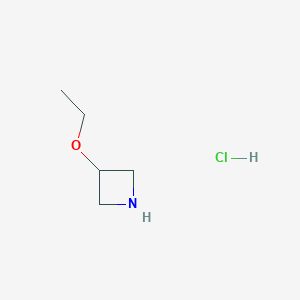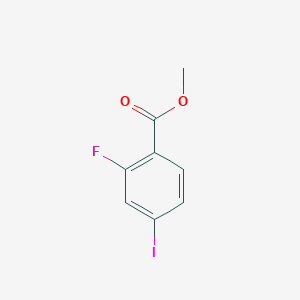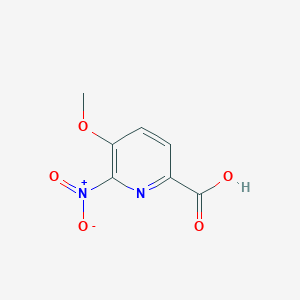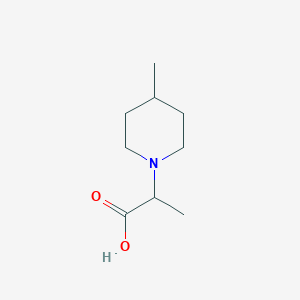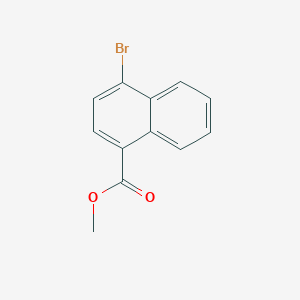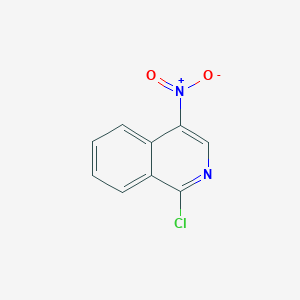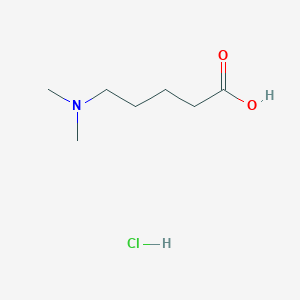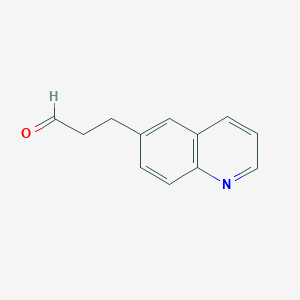
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide is a complex organic compound with a molecular formula of C27H29NaO5S[_{{{CITATION{{{_1{sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis5 ... - ChemBK. It is known for its unique chemical properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include phenol derivatives and sulfur-containing compounds. The reaction conditions involve controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often use halogenating agents or nucleophiles.
Major Products Formed:
Oxidation products include sulfonic acids and sulfoxides.
Reduction products may include hydroxylated derivatives.
Substitution reactions can yield halogenated or alkylated derivatives.
科学研究应用
The compound finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed as a pH indicator in biological research.
Medicine: Investigated for potential therapeutic uses in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用机制
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: Influences metabolic pathways, signaling cascades, and cellular processes.
相似化合物的比较
Sodium hydrogen 4,4'-(3H-1,2-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(5-methyl-2-(1-methylethyl)phenolate) S,S-dioxide
Uniqueness: Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.
属性
CAS 编号 |
62625-31-4 |
|---|---|
分子式 |
C21H17NaO5S |
分子量 |
404.4 g/mol |
IUPAC 名称 |
sodium;4-[3-(4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)26-27(21,24)25;/h3-12,22-23H,1-2H3;/q;+1/p-1 |
InChI 键 |
KMXOGGPOKJLSPQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+] |
规范 SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3OS2(=O)=O)C4=C(C=C(C=C4)[O-])C.[Na+] |
| 67763-22-8 | |
相关CAS编号 |
2303-01-7 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


